Moderate Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Distinct from Potent HPPD Inhibitor Analogs
2-(4-Chlorophenyl)-5-methylpyrimidine-4-carboxylic acid demonstrates a specific, moderate inhibitory profile against human ACC1 with an IC₅₀ of 1.95 μM (1,950 nM) [1]. This is in stark contrast to structurally distinct pyrimidine-4-carboxylic acid derivatives, such as the HPPD inhibitor CHEMBL309664, which exhibits a much more potent IC₅₀ of 20 nM against pig liver HPPD [2]. The nearly 100-fold difference in potency and the distinct enzyme targets underscore that subtle structural modifications within the pyrimidine-4-carboxylic acid class lead to divergent biological activities, making the target compound uniquely suited for applications requiring a non-potent, potentially modulatory ACC1 interaction.
| Evidence Dimension | Enzyme Inhibition (ACC1 vs. HPPD) |
|---|---|
| Target Compound Data | IC₅₀ = 1.95 μM (1,950 nM) against human ACC1 |
| Comparator Or Baseline | CHEMBL309664 (pyrimidine-4-carboxylic acid derivative): IC₅₀ = 20 nM against pig liver HPPD |
| Quantified Difference | ~98-fold lower potency for target compound on a different enzyme |
| Conditions | Target: Recombinant human ACC1, substrate conversion monitored. Comparator: Pig liver HPPD, spectrophotometric assay. |
Why This Matters
This differential activity profile validates the compound as a distinct chemical tool for ACC1-related research, preventing off-target effects associated with more potent HPPD inhibitors and guiding selection for specific metabolic pathway studies.
- [1] BindingDB. (n.d.). BDBM50462049 CHEMBL4225405: Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Retrieved April 18, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50403921 CHEMBL309664: Activity Spreadsheet -- Enzyme Inhibition Constant Data from BindingDB. Retrieved April 18, 2026. View Source
